molecular formula C22H19NOSe B12620307 1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one CAS No. 919083-38-8

1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one

Cat. No.: B12620307
CAS No.: 919083-38-8
M. Wt: 392.4 g/mol
InChI Key: YCNFQPIRUOVJQI-UHFFFAOYSA-N
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Description

1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one is an organic compound that belongs to the class of enones. This compound is characterized by the presence of a phenyl group, a phenylselanyl group, and an anilino group attached to a but-2-en-1-one backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylselanyl chloride, aniline, and acetophenone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the enone structure.

    Synthetic Route: The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, followed by the addition of the phenylselanyl group to the enone backbone.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often incorporating automated processes and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or organometallic compounds.

    Addition: The enone moiety allows for addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the enone.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenylselanyl group is known to impart unique reactivity, allowing the compound to interact with biological molecules such as enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one can be compared with other similar compounds, such as:

    1-Phenyl-3-[2-(phenylthio)anilino]but-2-en-1-one: This compound has a phenylthio group instead of a phenylselanyl group, resulting in different chemical reactivity and biological activity.

    1-Phenyl-3-[2-(phenylsulfonyl)anilino]but-2-en-1-one: The presence of a phenylsulfonyl group imparts different electronic and steric properties, affecting the compound’s reactivity and interactions.

    1-Phenyl-3-[2-(phenylamino)anilino]but-2-en-1-one: This compound lacks the selenium atom, leading to different chemical and biological properties.

The uniqueness of this compound lies in the presence of the phenylselanyl group, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

919083-38-8

Molecular Formula

C22H19NOSe

Molecular Weight

392.4 g/mol

IUPAC Name

1-phenyl-3-(2-phenylselanylanilino)but-2-en-1-one

InChI

InChI=1S/C22H19NOSe/c1-17(16-21(24)18-10-4-2-5-11-18)23-20-14-8-9-15-22(20)25-19-12-6-3-7-13-19/h2-16,23H,1H3

InChI Key

YCNFQPIRUOVJQI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2[Se]C3=CC=CC=C3

Origin of Product

United States

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